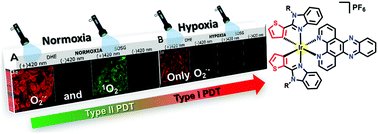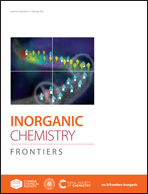Molecular superoxide radical photogeneration in cancer cells by dipyridophenazine iridium(iii) complexes†
Inorganic Chemistry Frontiers Pub Date: 2019-07-30 DOI: 10.1039/C9QI00811J
Abstract
The phototoxicity in cancer cells of three series of octahedral Ir(III) complexes of the general formula [Ir(C^N)2(N^N)][PF6], where the N^N ligand is dipyrido[3,2-a:2′,3′-c]phenazine (dppz) and the C^N ligands are deprotonated 2-phenyl-, 2-(naphthalen-2-yl)- or 2-(thiophen-2-yl)-benzimidazole derivatives (series 1, 2 and 3, respectively) with different substituents (H, methyl or 4-(trifluoromethyl)benzyl) on the imidazole units, has been studied. The 1-methyl benzimidazole compounds 2b and 3b were found to be the most photoactive in model human cervical cancer HeLa cells (IC50 about 20 nM under irradiation conditions, λexc = 420 nm), inducing a substantial formation of apoptotic bodies as shown by flow cytometry, whereas the 4-(trifluoromethyl)benzyl derivatives 1c–3c showed the highest phototoxic indexes of the three series. Notably, the antiproliferative activity of the photoactivated Ir(III) compounds was also significant under hypoxic conditions (2% O2). Fluorescence confocal microscopy investigation for 1c, 2c and 3c was undertaken, showing a significant subcellular localization of 3c in mitochondria, whereas 1c and 2c were located preferentially in the endoplasmic reticulum (ER). Further investigations on series 3 compounds using CellRox® (oxidative stress deep red reagent) have shown, after pretreatment with Tiron, that molecular superoxide radical (O2˙−) generation is mainly responsible for the oxidative stress induced by irradiation of the cells treated with the 2-(thiophen-2-yl)benzimidazole derivatives 3a–c. The photopotentiation of 3a and 3c also involves the formation of singlet oxygen (1O2), but this does not occur with 3b, due to pretreatment with sodium azide. The ROS generation was also studied by standard droethidium (DHE) and singlet oxygen sensor green (SOSG) staining assays under both normoxic and hypoxic conditions. The results showed that in tumor HeLa cells, the generation of superoxide radicals competed with singlet oxygen production in cells in normoxia, but became dominant under hypoxia.

Recommended Literature
- [1] Safe and facile hydrogenation of commercial Degussa P25 at room temperature with enhanced photocatalytic activity
- [2] Ruthenium(ii) bis(terpyridine) electron transfer complexes with alkynyl–ferrocenyl bridges: synthesis, structures, and electrochemical and spectroscopic studies†
- [3] Comparison of indoor air sampling and dust collection methods for fungal exposure assessment using quantitative PCR†
- [4] Inhibitory effects of nobiletin and its major metabolites on lung tumorigenesis
- [5] Hydrothermal synthesis of inorganic–organic hybrid gadolinium hydroxide nanoclusters with controlled size and morphology†
- [6] Stereoselective construction of nitrile-substituted cyclopropanes†‡
- [7] Simultaneous determination of phenol and p-nitrophenol in wastewater using near-infrared diffuse reflectance spectroscopy with adsorption preconcentration
- [8] Hydrothermal syntheses and photoluminescence properties of rare-earth tungstate as near ultraviolet type red phosphors
- [9] Reversible reduction drives anion ejection and C60 binding within an Fe II4L6 cage†
- [10] Synthesis of SiO2@MnCo2O4 core–shell nanorattles using layered double hydroxide precursors and studies on their peroxidase-like activity†










